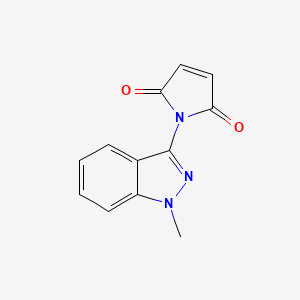

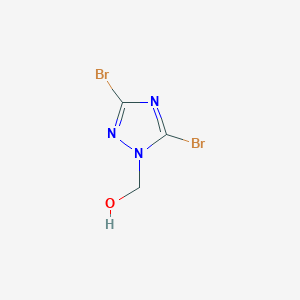

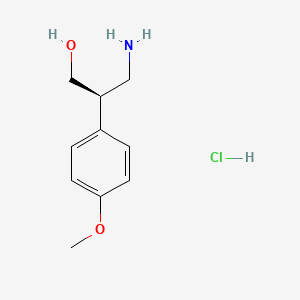

(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol

Descripción general

Descripción

The compound “(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol” is a type of 1,2,4-triazole derivative. 1,2,4-triazoles are a family of compounds that have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol”, involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The structures of these derivatives were confirmed by these techniques .Molecular Structure Analysis

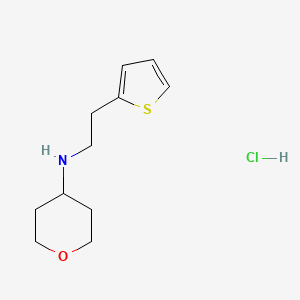

The molecular structure of “(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol” can be represented by the SMILES stringBrc1n[nH]c(Br)n1 . The empirical formula of this compound is C2HBr2N3 . Chemical Reactions Analysis

1,2,4-triazole derivatives, including “(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol”, are used as ligands for transition metals to create coordination complexes . They are also used in the synthesis of esters .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol” include a molecular weight of 226.86 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Anticancer Agents

The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. Compounds with the 1,2,4-triazole moiety, including those with bromine substituents, have shown promising cytotoxic activities against various cancer cell lines. For instance, certain derivatives have demonstrated significant cytotoxicity against the Hela cell line with IC values lower than 12 μM . This suggests that (3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol could be a valuable scaffold for developing new anticancer drugs.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. They have been used to develop a range of antimicrobial agents effective against various bacterial and fungal pathogens. The presence of bromine atoms could potentially enhance these properties, making (3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol a candidate for creating new antimicrobial drugs .

Antiviral Applications

The structural flexibility of triazole compounds allows them to be used in the synthesis of antiviral drugs. Their ability to inhibit viral replication by interfering with the viral enzymes or proteins makes them an important class of compounds in antiviral research .

Agrochemicals

Triazole derivatives have applications in the agricultural sector as well. They can be formulated into pesticides, herbicides, and fungicides. The brominated triazoles, in particular, may offer enhanced activity due to the halogen’s reactivity, which can be beneficial in controlling various plant diseases .

Material Science

In material science, triazole derivatives, especially those with halogen substituents, are used to synthesize novel materials with unique properties. These materials can have applications in electronics, coatings, and as flame retardants .

Organocatalysis

Triazoles are also used in organocatalysis due to their ability to act as ligands and catalysts in various chemical reactions. This application is crucial in the development of new synthetic methodologies and the production of fine chemicals .

Antitubercular Agents

Given the structural similarity to other triazole derivatives that have shown efficacy against tuberculosis, (3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol could be explored as a potential antitubercular agent. Its ability to be modified could lead to the development of drugs with improved activity against Mycobacterium tuberculosis .

Analgesic and Anti-inflammatory Properties

Triazole derivatives have been reported to exhibit analgesic and anti-inflammatory effects. This makes them interesting candidates for the development of new pain relief and anti-inflammatory medications .

Direcciones Futuras

Mecanismo De Acción

Target of Action

1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities . They are known to interact with various cancer cell lines, including MCF-7, Hela, and A549 .

Mode of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

1,2,4-triazole derivatives are known to interact with various biochemical pathways involved in cancer progression .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to improved pharmacokinetics .

Result of Action

1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

(3,5-dibromo-1,2,4-triazol-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2N3O/c4-2-6-3(5)8(1-9)7-2/h9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFMZPKQLUIZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N1C(=NC(=N1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1408390.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B1408400.png)

![1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B1408401.png)

![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1408403.png)

![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1408404.png)